Benzenesulfonamide, 4-(3-cyclohexyl-5-oxo-1-imidazolidinyl)-
Description
Benzenesulfonamide, 4-(3-cyclohexyl-5-oxo-1-imidazolidinyl)-, is a sulfonamide derivative characterized by a benzenesulfonamide core substituted at the para position with a 3-cyclohexyl-5-oxoimidazolidinyl moiety. This structure combines the sulfonamide group—a well-established pharmacophore in medicinal chemistry—with a cyclic urea (imidazolidinone) ring and a bulky cyclohexyl group.
Synthetically, such compounds are typically derived from reactions involving tris-(4-substituted benzenesulfonate)-diethanolamine intermediates under basic conditions, where nucleophilic substitution at the benzenesulfonate-bearing carbon occurs . However, unlike symmetrical bis-imidazole sulfonamides reported in earlier studies, this compound is mono-substituted, suggesting a tailored synthetic approach to introduce the cyclohexyl-imidazolidinone group.
Properties
CAS No. |
53298-10-5 |
|---|---|
Molecular Formula |
C15H21N3O3S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-(3-cyclohexyl-5-oxoimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H21N3O3S/c16-22(20,21)14-8-6-13(7-9-14)18-11-17(10-15(18)19)12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H2,16,20,21) |
InChI Key |
LUIZATPCSQGSQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(=O)N(C2)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-(3-cyclohexyl-5-oxo-1-imidazolidinyl)- typically involves the reaction of benzenesulfonyl chloride with an appropriate amine derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: Benzenesulfonyl chloride and 3-cyclohexyl-5-oxo-1-imidazolidine.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Procedure: Benzenesulfonyl chloride is added dropwise to a solution of the amine derivative in the presence of triethylamine. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-(3-cyclohexyl-5-oxo-1-imidazolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, 4-(3-cyclohexyl-5-oxo-1-imidazolidinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-(3-cyclohexyl-5-oxo-1-imidazolidinyl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate and protons, affecting various physiological processes.
Comparison with Similar Compounds
Bis-Imidazole/Benzimidazole Sulfonamides
Symmetrical bis-imidazole or bis-benzimidazole sulfonamides, such as those synthesized by reacting imidazole/benzimidazole with tris-(4-substituted benzenesulfonate)-diethanolamine, share the sulfonamide core but differ in substitution patterns. These compounds feature two imidazole/benzimidazole groups attached via a diethanolamine linker, resulting in a linear, symmetrical structure . In contrast, the target compound’s mono-substituted design and cyclohexyl-imidazolidinone moiety likely confer distinct steric and electronic properties.
Thiazolidinone-Indole Benzenesulfonamides
Eldehna et al. (2017) synthesized sulfonamides bearing 4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene substituents, which exhibited potent carbonic anhydrase (CA) inhibitory and anticancer activity . These compounds leverage a thiazolidinone-indole hybrid system, contrasting with the target compound’s imidazolidinone-cyclohexyl group. The thiazolidinone ring’s sulfur atom and conjugated indole system may enhance π-π stacking and hydrogen bonding in CA active sites, whereas the cyclohexyl group in the target compound could favor hydrophobic interactions.
Brominated/Methyl-Substituted Benzenesulfonamides
A brominated analog, 4-bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)-2-methylbenzenesulfonamide, incorporates halogen and methyl groups, increasing molecular weight and polarizability compared to the cyclohexyl-containing target compound . The bromine atom may improve crystallinity but reduce metabolic stability, while the cyclohexyl group offers conformational flexibility and lipophilicity.
Physicochemical Properties
Data Tables
Table 1: Structural Comparison
Table 2: Inferred Activity Profile
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